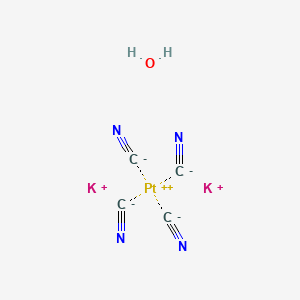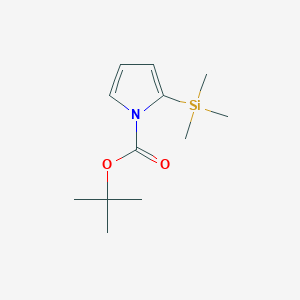
Erbium(III)chloridehexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a pink hygroscopic crystalline solid that is soluble in water and slightly soluble in ethanol . This compound is widely used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Erbium(III) chloride hexahydrate can be synthesized through the ammonium chloride route. In the first step, erbium(III) oxide (Er₂O₃) is heated with ammonium chloride (NH₄Cl) to produce the ammonium salt of the pentachloride: [ \text{Er}_2\text{O}_3 + 10 \text{NH}_4\text{Cl} \rightarrow 2 (\text{NH}_4)_2\text{ErCl}_5 + 6 \text{H}_2\text{O} + 6 \text{NH}_3 ] In the second step, the ammonium chloride salt is converted to the trichloride by heating in a vacuum at 350-400°C: [ (\text{NH}_4)_2\text{ErCl}_5 \rightarrow \text{ErCl}_3 + 2 \text{HCl} + 2 \text{NH}_3 ] .
Industrial Production Methods: Industrial production of erbium(III) chloride hexahydrate typically involves the same ammonium chloride route, with careful control of reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Erbium(III) chloride hexahydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form erbium(III) oxide.
Reduction: It can be reduced to erbium metal.
Substitution: It can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Often involves the use of reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Can involve halide exchange reactions using reagents like sodium chloride or potassium bromide.
Major Products:
Oxidation: Erbium(III) oxide (Er₂O₃)
Reduction: Erbium metal (Er)
Substitution: Various erbium halides (e.g., erbium bromide, erbium iodide)
Aplicaciones Científicas De Investigación
Erbium(III) chloride hexahydrate has a wide range of applications in scientific research, including:
Biology: Utilized in bioimaging and as a dopant in materials for biological applications.
Medicine: Employed in the development of medical imaging agents and therapeutic compounds.
Industry: Used in the production of optical fibers, luminescent devices, and upconversion nanocrystals.
Mecanismo De Acción
The mechanism of action of erbium(III) chloride hexahydrate involves its function as a Lewis acid and base. As a Lewis acid, it accepts electrons from other molecules, forming new bonds and catalyzing reactions. As a Lewis base, it donates electrons to other molecules, also forming new bonds and catalyzing reactions . This dual behavior enhances its catalytic properties in various chemical processes.
Comparación Con Compuestos Similares
- Holmium(III) chloride
- Thulium(III) chloride
- Gadolinium(III) chloride
- Neodymium(III) chloride
- Ytterbium(III) chloride
Comparison: Erbium(III) chloride hexahydrate is unique due to its specific optical and magnetic properties, which make it particularly useful in applications such as bioimaging and optical devices. While similar compounds like holmium(III) chloride and thulium(III) chloride share some properties, erbium(III) chloride hexahydrate’s distinct characteristics make it more suitable for certain specialized applications .
Propiedades
Fórmula molecular |
Cl3ErH12O6 |
|---|---|
Peso molecular |
381.71 g/mol |
Nombre IUPAC |
trichloroerbium;hexahydrate |
InChI |
InChI=1S/3ClH.Er.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
Clave InChI |
UJBPGOAZQSYXNT-UHFFFAOYSA-K |
SMILES canónico |
O.O.O.O.O.O.Cl[Er](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)









